Methyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride
Overview
Description
“Methyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride” is a chemical compound with the molecular formula C9H13NO2.ClH . It is available for purchase in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H13NO2.ClH/c1-12-9(11)7-5-2-3-6(4-5)8(7)10;/h2-3,5-8H,4,10H2,1H3;1H/t5-,6+,7+,8-;/m1./s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the moleculeScientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques : One research explored synthesizing 3-Amino-5- and -6-hydroxybicyclo[2.2.1]heptane-2-carboxylic Acid Diastereomers, demonstrating the versatility of the compound in creating diastereomers via stereoselective functionalization (Palkó et al., 2005).
- Structural Confirmation : A study on the preparation of dihydro-1,3-oxazines, 1,3-oxazin-2-ones and 1,3-oxazine-2-thiones fused with norbornane and norbornene used the compound for structural confirmation through infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy (Stájer et al., 1983).
Pharmaceutical and Chemical Applications
- Phosphorylation Studies : The compound was used in a study on phosphorylation, providing insights into the mechanistic aspects of phosphorylation reactions in organic chemistry (Sousa et al., 2010).
- Heterocycle Synthesis : Research on the reactions with Levulinic Acid highlighted the potential of this compound in synthesizing diverse heterocycles, a crucial aspect in pharmaceutical chemistry (Stájer et al., 2004).
Stereochemistry and Enzymatic Reactions
- Enzyme-Catalyzed Reactions : A study demonstrated the compound's role in enzymatic kinetic resolution, showing its potential in chiral chemistry and enantioselective syntheses (Mamaghani & Alizadehnia, 2002).
- Stereoselective Syntheses : The compound was used in the synthesis of derivatives and studying their stereochemical properties, contributing to understanding stereoselective reactions in organic chemistry (Kas’yan et al., 2001).
Additional Applications
- Oxidation and Rearrangement Studies : It served as a crucial component in studying the oxidation and rearrangement reactions of certain bicyclic systems, offering insights into complex organic reaction mechanisms (Guideri & Ponticelli, 2012).
Properties
IUPAC Name |
methyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c1-12-9(11)7-5-2-3-6(4-5)8(7)10;/h2-3,5-8H,4,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDHULQNPIYFBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CC(C1N)C=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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